

# Methyl 5-chloro-2-methoxybenzoate CAS 33924-48-0 properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                   |
|----------------|-----------------------------------|
| Compound Name: | Methyl 5-chloro-2-methoxybenzoate |
| Cat. No.:      | B154170                           |

[Get Quote](#)

An In-depth Technical Guide to **Methyl 5-chloro-2-methoxybenzoate** (CAS 33924-48-0)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 5-chloro-2-methoxybenzoate**, identified by CAS Registry Number 33924-48-0, is a substituted aromatic ester with significant applications as a key intermediate in organic synthesis. Its structural features make it a valuable building block for more complex molecules in the pharmaceutical, agrochemical, and flavor and fragrance industries.<sup>[1]</sup> In the realm of drug discovery, it serves as a precursor for the synthesis of various biologically active compounds, including anti-inflammatory agents and ligands for G-protein coupled receptors such as the histamine H4 receptor.<sup>[1][2]</sup> This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and applications, intended for professionals engaged in chemical research and development.

## Physicochemical and Spectroscopic Properties

The properties of **Methyl 5-chloro-2-methoxybenzoate** are summarized below. It is important to note a discrepancy in the reported physical state of this compound; while several sources cite a high melting point, indicating a solid at room temperature, major chemical suppliers also list it as a liquid.<sup>[3][4][5]</sup> This may be due to variations in purity or the existence of a stable supercooled liquid state.

## Physical and Chemical Properties

| Property          | Value                                                                                                       | Source(s) |
|-------------------|-------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 33924-48-0                                                                                                  | [6]       |
| Molecular Formula | C <sub>9</sub> H <sub>9</sub> ClO <sub>3</sub>                                                              | [2][6][7] |
| Molecular Weight  | 200.62 g/mol                                                                                                | [2][6][8] |
| IUPAC Name        | methyl 5-chloro-2-methoxybenzoate                                                                           | [8]       |
| Synonyms          | Methyl 5-Chloro-o-anisate, 5-Chloro-2-methoxybenzoic acid methyl ester, 4-Chloro-2-(methoxycarbonyl)anisole | [8][9]    |
| Appearance        | White to light yellow crystal powder OR Clear colorless to pale yellow liquid                               | [3][4][5] |
| Melting Point     | 150-152 °C                                                                                                  | [3][5]    |
| Boiling Point     | 235-240 °C (lit.)                                                                                           |           |
| Density           | 1.259 g/mL at 25 °C (lit.)                                                                                  |           |
| Refractive Index  | n <sub>20/D</sub> 1.5466 (lit.)                                                                             |           |

## Spectroscopic Data

Detailed spectroscopic analyses are crucial for the structural confirmation and purity assessment of **Methyl 5-chloro-2-methoxybenzoate**. While spectral data is available from various sources, detailed peak lists are not consistently published.

| Spectroscopic Technique    | Data Summary                                                                                                                                                                                                                              | Source(s) |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| <sup>1</sup> H NMR         | Spectra available (e.g., 400 MHz in CDCl <sub>3</sub> ). Expected signals include aromatic protons (approx. 6.9-7.8 ppm) and two distinct methyl singlets for the ester and ether groups (approx. 3.8-3.9 ppm).                           | [7]       |
| <sup>13</sup> C NMR        | Spectra available. Expected signals include aromatic carbons (approx. 112-158 ppm), a carbonyl carbon (approx. 165 ppm), and two methoxy carbons (approx. 52 and 56 ppm).                                                                 | [8][10]   |
| Mass Spectrometry (GC-MS)  | Major m/z fragments observed: 169, 171 (M-OCH <sub>3</sub> ), 105, 111.                                                                                                                                                                   | [8]       |
| Infrared (IR) Spectroscopy | FTIR (Neat) and ATR-IR spectra are available. Expected characteristic peaks include C=O stretching (ester) around 1730 cm <sup>-1</sup> , C-O stretching (ester and ether) around 1250 cm <sup>-1</sup> , and aromatic C-H and C=C bands. | [8]       |
| Raman Spectroscopy         | Spectra available.                                                                                                                                                                                                                        | [10]      |

## Safety and Handling

**Methyl 5-chloro-2-methoxybenzoate** is classified as an irritant. Proper safety precautions are mandatory during handling.

| Hazard Class                   | GHS Statement                           |
|--------------------------------|-----------------------------------------|
| Skin Corrosion/Irritation      | H315: Causes skin irritation.           |
| Serious Eye Damage/Irritation  | H319: Causes serious eye irritation.    |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |

#### Recommended Handling Procedures:

- Use only in a well-ventilated area, preferably within a fume hood.[11]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
- Avoid breathing dust, fumes, or vapors.[11]
- Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]

## Applications in Synthesis and Drug Discovery

The primary utility of **Methyl 5-chloro-2-methoxybenzoate** is as a versatile intermediate for constructing more complex molecules.

- Pharmaceuticals: It is a documented reactant in the preparation of aryl-1,3,5-triazine derivatives, which have been investigated as potent and selective ligands for the histamine H4 receptor.[2] The H4 receptor is a target for treating inflammatory conditions such as asthma and allergic rhinitis, making this compound relevant to anti-inflammatory drug development programs.[12][13]
- Agrochemicals: The compound is also utilized in the synthesis of novel pesticides and herbicides.[1]
- Biochemical Research: In a specific biochemical context, **Methyl 5-chloro-2-methoxybenzoate** has been shown to inhibit copulatory behavior in the tick species *Ixodes ricinus*, suggesting potential applications in chemical ecology and pest control research.

## Experimental Protocols

## Synthesis of Methyl 5-chloro-2-methoxybenzoate

This protocol is based on the methylation of 5-chlorosalicylic acid.

Reaction: 5-chlorosalicylic acid + Dimethyl sulfate --(K<sub>2</sub>CO<sub>3</sub>, Acetone)--> **Methyl 5-chloro-2-methoxybenzoate**

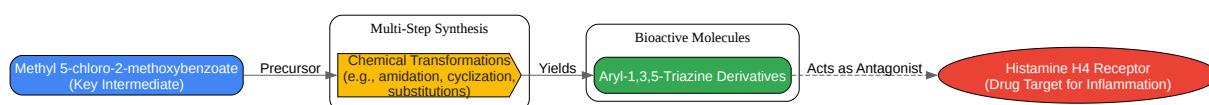
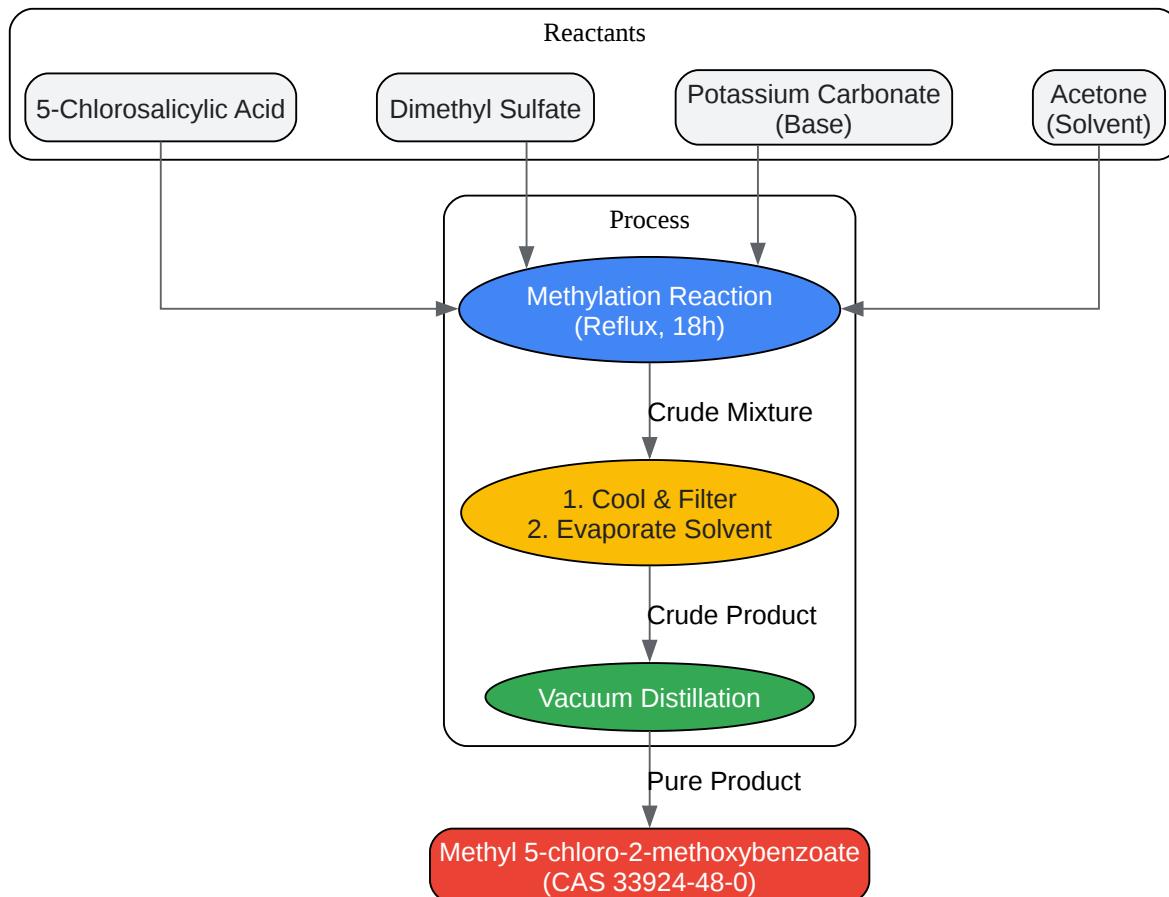
### Materials:

- 5-chlorosalicylic acid
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>)
- Acetone

### Procedure:

- Combine 5-chlorosalicylic acid (1.0 eq), potassium carbonate (2.5 eq), and acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Heat the mixture to reflux with vigorous stirring.
- Slowly add dimethyl sulfate (2.5 eq) to the refluxing mixture.
- Continue to heat at reflux for approximately 18 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or HPLC.
- After the reaction is complete, cool the mixture to room temperature.
- Filter off the solid potassium salts and wash the solid cake with acetone.
- Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by vacuum distillation to yield **Methyl 5-chloro-2-methoxybenzoate**.

## Proposed Analytical Method: Reverse-Phase HPLC



No standardized HPLC method for this specific compound was found in the reviewed literature. However, a standard approach for purity analysis of benzoate esters can be adapted. The following provides a starting point for method development.

- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% formic acid or phosphoric acid).
  - Example Gradient: Start at 50% Acetonitrile, ramp to 95% Acetonitrile over 10 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm or via a photodiode array (PDA) detector.[\[14\]](#)
- Injection Volume: 5-10  $\mu$ L.
- Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or acetonitrile to a concentration of approximately 1 mg/mL.

## Visualized Workflows and Relationships

### Synthesis Workflow

The following diagram illustrates the synthetic pathway from 5-chlorosalicylic acid to the target compound.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. METHYL 5-CHLORO-2-METHOXYBENZOATE | 33924-48-0 [chemicalbook.com]
- 3. METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet [chemicalbook.com]
- 4. A10787.36 [thermofisher.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. METHYL 5-CHLORO-2-METHOXYBENZOATE | CAS 33924-48-0 [matrix-fine-chemicals.com]
- 7. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 1H NMR spectrum [chemicalbook.com]
- 8. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-chloro-2-methoxy-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 10. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 13C NMR spectrum [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Synthesis and QSAR of quinazoline sulfonamides as highly potent human histamine H4 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histamine H4 receptor ligands: future applications and state of art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- To cite this document: BenchChem. [Methyl 5-chloro-2-methoxybenzoate CAS 33924-48-0 properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154170#methyl-5-chloro-2-methoxybenzoate-cas-33924-48-0-properties>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)